molecular formula C10H11Cl2N3 B6351126 {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride CAS No. 1158572-03-2

{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

Cat. No.: B6351126
CAS No.: 1158572-03-2
M. Wt: 244.12 g/mol
InChI Key: UXSYGSYYJLIHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (CAS: 1158572-03-2) is a chemical compound with the molecular formula C 10 H 11 Cl 2 N 3 and a molecular weight of 244.12 g/mol . This compound belongs to the class of pyrazole derivatives, which are nitrogen-containing five-membered heterocyclic rings known as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The core pyrazole structure is a significant pharmacophore found in several therapeutic agents and is a typical intramolecular charge transfer (ICT) compound . Pyrazole derivatives, including structures based on this core, are extensively investigated for their pharmacological potential. Research indicates significant interest in similar 3,4-diarylpyrazoline and 1,3,4-trisubstituted pyrazole analogs for their activity as cannabinoid CB1 receptor antagonists, which are relevant to the study of obesity, diabetes, and neuropsychiatric disorders . Furthermore, pyrazole biomolecules are prominent in anticancer research, with various derivatives demonstrating mechanisms of action that include inducing apoptosis and autophagy in numerous cancer cell lines . The broader biological profile of the pyrazole class also encompasses reported anti-inflammatory, antimicrobial, and antidepressant activities, making it a versatile scaffold for drug discovery and biochemical probing . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10;/h1-4,6H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSYGSYYJLIHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)CN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

In a representative procedure, p-chlorophenylhydrazine hydrochloride (0.2 mol) is combined with ethyl acrylate (0.26 mol) in toluene under reflux at 80°C for 6 hours, catalyzed by sodium methoxide. Liquid chromatography confirms complete consumption of the hydrazine precursor, yielding 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde as a key intermediate. The choice of solvent significantly impacts reaction efficiency, with toluene providing higher yields (78–82%) compared to ethanol (65–70%) due to improved solubility of intermediates.

Introduction of the Aminomethyl Group

The conversion of the aldehyde group at position 4 of the pyrazole ring to an aminomethyl moiety is achieved through reductive amination or nitro-group reduction.

Reductive Amination Strategy

Treating 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol at 25–30°C for 12–24 hours facilitates reductive amination. This method, adapted from hydrogenation protocols for 1-methyl-1H-pyrazol-4-amine, achieves a 85–90% conversion rate. The reaction mechanism involves imine formation followed by selective reduction, with sodium cyanoborohydride preferred over NaBH4 due to its stability in protic solvents.

Nitro-Group Reduction Pathway

An alternative route involves synthesizing 3-(4-chlorophenyl)-4-nitromethyl-1H-pyrazole via alkylation of the pyrazole core with nitromethane, followed by catalytic hydrogenation. Using a Parr reactor with 10% Pd/C in methanol under 60 bar H2 at 70°C, the nitro group is reduced to the primary amine. This method yields 88–92% pure product but requires stringent control over hydrogen pressure to avoid over-reduction.

Hydrochloride Salt Formation

The final step involves protonation of the free amine using hydrochloric acid. Dissolving the amine in ethanol and adding concentrated HCl (37%) at 0–5°C precipitates the hydrochloride salt. Recrystallization from ethanol/diethyl ether (1:3 v/v) yields crystalline this compound with >99% purity, as confirmed by elemental analysis and NMR spectroscopy.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 8.21 (s, 1H, pyrazole-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH2NH2), 3.02 (s, 3H, NH3+).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 765 cm⁻¹ (C-Cl).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms a single peak at 4.2 minutes, correlating with >99.5% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination85–9099.5Mild conditions, high selectivityRequires aldehyde intermediate
Nitro-Group Reduction88–9299.2Scalable, avoids imine intermediatesHigh-pressure equipment required
Direct Alkylation70–7598.0Fewer stepsLow yield due to competing reactions

Industrial-Scale Considerations

For large-scale production, the nitro-reduction pathway offers advantages in throughput and reproducibility. However, reductive amination is preferred for laboratory-scale synthesis due to lower infrastructure requirements. Spray drying, as described in quinazoline derivative purification , could be adapted for final product isolation, enhancing particle uniformity.

Chemical Reactions Analysis

{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Chemistry

In the field of chemistry, {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride serves as a crucial building block for synthesizing more complex molecules, including:

  • Pharmaceuticals : Its structural similarity to biologically active molecules makes it a candidate for drug development.
  • Agrochemicals : The compound can be modified to create pesticides or herbicides with specific action mechanisms.

Biology

The compound is utilized in biological studies focusing on:

  • Enzyme Inhibition : Its ability to bind to enzymes allows researchers to study inhibition mechanisms, which can lead to the development of new therapeutic agents.
  • Receptor Binding Studies : The structural characteristics enable it to interact with various receptors, providing insights into signaling pathways and potential drug targets.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Anticancer Research : Investigations into its effectiveness against cancer cell lines have shown promising results, indicating its potential as an anticancer agent.
  • Neuropharmacology : Research has explored its effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride, enabling comparisons based on substituent effects, molecular properties, and inferred biological implications.

{[1-(3-Chlorophenyl)-1H-Pyrazol-4-yl]methyl}(methyl)amine Hydrochloride (CAS: 1208518-95-9)

  • Structure : Differs in the position of the chlorophenyl group (meta vs. para) and the presence of a methylamine group instead of a primary amine.
  • Molecular Formula : C₁₁H₁₃Cl₂N₃ (MW: 258.15) vs. the target compound’s C₁₀H₁₁Cl₂N₃ (estimated MW: ~252.12).
  • Amine Group: Methyl substitution on the amine reduces basicity and solubility compared to the primary amine in the target compound .

Ethyl[(1-Methyl-1H-Pyrazol-4-yl)methyl]amine Dihydrochloride (CAS: 1181457-71-5)

  • Structure : Features a methyl group on the pyrazole ring (position 1) and an ethylamine substituent.
  • Molecular Formula : C₇H₁₆Cl₂N₃ (MW: 213.13).
  • Key Differences: Pyrazole Substitution: Methyl at position 1 may enhance ring stability but reduce electronic interactions compared to the target compound’s 4-chlorophenyl group.

3-(4-Methoxyphenoxy)-1-Methylpyrazol-4-amine Hydrochloride (CAS: 1431968-10-3)

  • Structure: Substituted with a methoxyphenoxy group at position 3 and a methyl group at position 1.
  • Molecular Formula : C₁₁H₁₄ClN₃O₂ (MW: 255.70).
  • Key Differences: Substituent Effects: The methoxyphenoxy group is bulkier and electron-donating, increasing lipophilicity and metabolic stability compared to the electron-withdrawing chlorophenyl group.

{[5-(4-Chlorophenyl)-1,2-Oxazol-3-yl]methyl}[(Cyclohex-1-en-1-yl)methyl]amine Hydrochloride

  • Structure : Oxazole core with a 4-chlorophenyl group and a cyclohexenylmethyl-amine substituent.
  • Molecular Formula: Not explicitly stated, but estimated MW >300.
  • Key Differences :
    • Heterocycle : Oxazole’s lower electron density compared to pyrazole may reduce aromatic stacking interactions.
    • Amine Group : The cyclohexenylmethyl group introduces significant hydrophobicity, likely reducing solubility compared to the target compound .

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Key Substituents Molecular Weight Notable Properties
Target Compound Pyrazole 4-Chlorophenyl, methylamine ~252.12 Moderate polarity, H-bond donor/acceptor
{[1-(3-Cl-Ph)-1H-Pz-4-yl]Me}MeNH₂·HCl Pyrazole 3-Chlorophenyl, methyl(methylamine) 258.15 Reduced steric hindrance, lower basicity
Ethyl[(1-Me-1H-Pz-4-yl)Me]NH₂·2HCl Pyrazole 1-Methyl, ethylamine 213.13 Higher hydrophobicity
3-(4-MeO-PhO)-1-Me-Pz-4-NH₂·HCl Pyrazole 4-Methoxyphenoxy, 1-methyl 255.70 Increased lipophilicity
{[5-(4-Cl-Ph)-1,2-Oxazol-3-yl]Me}Cyclohexenyl-MeNH₂·HCl Oxazole 4-Chlorophenyl, cyclohexenylmethylamine >300 Low solubility, bulky substituent

Biological Activity

{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (CAS No. 1158572-03-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological properties, including antifungal, antibacterial, and potential anticancer activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H11ClN3
  • Molecular Weight : 201.67 g/mol
  • IUPAC Name : [5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine; hydrochloride

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows it to bind to active sites, potentially inhibiting enzymatic activity or modulating receptor signaling pathways. The specific mechanisms vary depending on the biological target and the context of the study.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study evaluated several pyrazole derivatives, including this compound, against pathogenic fungi. The results indicated promising antifungal activity against strains such as Candida albicans and Aspergillus niger.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundC. albicans32 µg/mL
This compoundA. niger64 µg/mL

These findings suggest that this compound could be a candidate for further development as an antifungal agent .

Antibacterial Activity

In addition to antifungal effects, the compound has also been studied for its antibacterial properties. It was tested against various Gram-positive and Gram-negative bacteria, showing notable activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa150

The results indicate that the compound exhibits selective antibacterial activity, particularly against certain Gram-positive strains .

Antitubercular Activity

A significant study highlighted the antitubercular potential of pyrazole derivatives, including this compound. The efficacy was assessed against Mycobacterium tuberculosis, with favorable results indicating its potential as an antitubercular agent.

Case Studies

  • Study on Antifungal Activity : A series of pyrazole derivatives were synthesized and evaluated for their antifungal properties in vitro. Among them, this compound showed superior activity compared to other derivatives .
  • Antibacterial Testing : In a comparative study involving multiple pyrazole compounds, this specific derivative was noted for its effective inhibition of Staphylococcus aureus, highlighting its potential therapeutic applications in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for preparing {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step protocols involving: (i) Cyclocondensation of substituted hydrazides with β-ketoesters or aldehydes to form the pyrazole core . (ii) Functionalization at the 4-position using nucleophilic reagents (e.g., amines, thiols) followed by HCl salt formation .
  • Characterization : Intermediates are validated via IR (C-N/C-Cl stretches), 1^1H/13^13C NMR (pyrazole ring protons at δ 6.5–8.5 ppm, chlorophenyl protons at δ 7.3–7.6 ppm), and mass spectrometry (e.g., HRMS for molecular ion confirmation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :
  • NMR : Assign pyrazole ring protons (δ 6.5–8.5 ppm) and chlorophenyl protons (δ 7.3–7.6 ppm). Cross-peaks in 1^1H-13^13C HSQC confirm connectivity .
  • IR : Identify N-H stretches (~3300 cm1^{-1}) and C-Cl vibrations (~750 cm1^{-1}) .
  • XRD : Resolve structural ambiguities (e.g., amine protonation site) using SHELX for refinement .

Q. How is purity assessed during synthesis, and what are common impurities?

  • Methods :
  • HPLC/LC-MS : Monitor reaction progress; impurities include unreacted hydrazides or byproducts from incomplete cyclization .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for rapid screening .
  • Elemental Analysis : Confirm stoichiometry (e.g., Cl% deviation <0.3%) .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?

  • Methodology :
  • Electrostatic Potential (ESP) Maps : Calculate using Multiwfn to identify nucleophilic/electrophilic regions (e.g., amine group charge density) .
  • Bond Order Analysis : Quantify delocalization in the pyrazole ring to predict reactivity .
  • DFT Optimization : Validate geometric parameters (e.g., dihedral angles between pyrazole and chlorophenyl groups) against XRD data .

Q. What strategies resolve contradictions between spectral data and crystallographic results?

  • Case Example : If NMR suggests a planar pyrazole ring but XRD shows slight puckering:
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility .
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., H-bonding) influencing solid-state vs. solution structures .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Approach :
  • Analog Synthesis : Modify the 4-chlorophenyl group (e.g., replace Cl with Br/CF3_3) and test antimicrobial/anticancer activity .
  • Docking Studies : Use PyMOL/AutoDock to predict binding to targets (e.g., carbonic anhydrase II) .
  • Pharmacokinetic Profiling : Assess logP (HPLC retention time) and metabolic stability (microsomal assays) .

Q. What reaction conditions optimize yield in large-scale synthesis?

  • Key Parameters :
  • Catalyst Screening : CuBr in DMSO enhances amination efficiency (yield ↑17% to ~50%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Maintain 35–40°C during cyclization to minimize side reactions .

Data Analysis and Validation

Q. How are crystallographic data validated for accuracy?

  • Protocol :
  • SHELX Refinement : Use least-squares minimization for atomic coordinates; R-factor <5% indicates high reliability .
  • Twinned Data Handling : Apply SHELXD for deconvolution of overlapping reflections in problematic crystals .

Q. What statistical methods are used to analyze pharmacological data reproducibility?

  • Tools :
  • ANOVA : Compare dose-response curves across replicates (p<0.05 for significance) .
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.